molecular formula C12H14ClN B1457684 4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine CAS No. 187835-15-0

4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1457684
CAS No.: 187835-15-0
M. Wt: 207.7 g/mol
InChI Key: XGLSRMJNPQPWCV-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a chloro-substituted phenyl ring attached to a tetrahydropyridine moiety

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of similar compounds like N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes.

Safety and Hazards

4-Chloro-2-methylphenyl isocyanate is classified as acutely toxic and may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenylamine and a suitable precursor for the tetrahydropyridine ring.

    Formation of the Tetrahydropyridine Ring: The precursor undergoes cyclization under specific conditions to form the tetrahydropyridine ring.

    Substitution Reaction: The chloro-substituted phenyl ring is introduced through a substitution reaction, often involving a halogenation step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted tetrahydropyridines.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: This compound shares the chloro-substituted phenyl ring but lacks the tetrahydropyridine moiety.

    4-Chloro-2-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of the tetrahydropyridine ring.

    4-Chloro-2-methylphenoxyacetic acid: Contains a phenoxyacetic acid group instead of the tetrahydropyridine ring.

Uniqueness

4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the chloro-substituted phenyl ring and the tetrahydropyridine moiety

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-4,8,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLSRMJNPQPWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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